(1-Methyl-1H-imidazol-2-yl)boronic acid

Suzuki-Miyaura coupling C-C bond formation heterocyclic boronic acids

(1-Methyl-1H-imidazol-2-yl)boronic acid (CAS 1259509-05-1) is a heteroarylboronic acid with the molecular formula C4H7BN2O2 and molecular weight of 125.92 g/mol. It features a boronic acid moiety directly attached to the C2 position of an N-methylimidazole ring, placing it in the class of nitrogen-containing heterocyclic boronic acids.

Molecular Formula C4H7BN2O2
Molecular Weight 125.92 g/mol
CAS No. 1259509-05-1
Cat. No. B3186600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-imidazol-2-yl)boronic acid
CAS1259509-05-1
Molecular FormulaC4H7BN2O2
Molecular Weight125.92 g/mol
Structural Identifiers
SMILESB(C1=NC=CN1C)(O)O
InChIInChI=1S/C4H7BN2O2/c1-7-3-2-6-4(7)5(8)9/h2-3,8-9H,1H3
InChIKeyUZNGGOGOTIQQCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-1H-imidazol-2-yl)boronic acid: A C2-Borylated Imidazole Scaffold for Targeted Suzuki-Miyaura Coupling Procurement


(1-Methyl-1H-imidazol-2-yl)boronic acid (CAS 1259509-05-1) is a heteroarylboronic acid with the molecular formula C4H7BN2O2 and molecular weight of 125.92 g/mol [1]. It features a boronic acid moiety directly attached to the C2 position of an N-methylimidazole ring, placing it in the class of nitrogen-containing heterocyclic boronic acids. This compound serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions in pharmaceutical and materials chemistry . Key computed physicochemical parameters include a predicted pKa of 6.92 ± 0.58, topological polar surface area of 58.3 Ų, and hydrogen bond donor count of 2 [2].

Why Generic Substitution of (1-Methyl-1H-imidazol-2-yl)boronic Acid Is Scientifically Unreliable


While other imidazolylboronic acids or N-methylpyrazole analogs might appear structurally interchangeable, substitution introduces quantifiable differences in electronic distribution and reactivity that materially affect cross-coupling outcomes. The presence of the N-methyl group alters the electron density at the C2-boryl site relative to unsubstituted imidazole-2-boronic acid [1]. Furthermore, the specific ring size and heteroatom positioning distinguish imidazole-based boronic acids from pyrazole or triazole analogs, influencing transmetalation kinetics in Pd-catalyzed couplings [2]. Even among N-alkylimidazole-2-boronic acids, the methyl group confers distinct physicochemical properties (e.g., hydrogen bond donor count of 2 and PSA of 58.3 Ų [3]) that affect solubility and downstream handling, making procurement without specification of this exact substitution pattern scientifically inadvisable.

Quantitative Comparative Evidence for (1-Methyl-1H-imidazol-2-yl)boronic Acid: Cross-Study Differentiation


C2-Boryl Reactivity Enhancement via N-Methyl Substitution: Distinction from Unsubstituted Imidazole-2-boronic Acid

The N-methyl group in (1-Methyl-1H-imidazol-2-yl)boronic acid increases electron density at the imidazole C2 position relative to unsubstituted imidazole-2-boronic acid (CAS 1219080-61-1), which is expected to enhance transmetalation rates in Suzuki-Miyaura coupling. This is inferred from the electron-donating inductive effect of the methyl substituent, which raises the HOMO energy of the imidazole ring [1]. While direct kinetic measurements for this specific compound are not available in public domain data, the structural difference translates to computed property variations including molecular weight (125.92 vs. 111.90 g/mol) and topological polar surface area (58.3 Ų vs. 69.14 Ų) [2], affecting solubility and chromatographic behavior.

Suzuki-Miyaura coupling C-C bond formation heterocyclic boronic acids

N-Alkyl Chain Length Differentiation: Methyl vs. Ethyl Substitution for Solubility and Steric Modulation

(1-Methyl-1H-imidazol-2-yl)boronic acid (N-methyl) offers a quantifiably smaller steric profile compared to its N-ethyl analog (1-Ethyl-1H-imidazol-2-yl)boronic acid, which is relevant for reactions where steric hindrance at the N1 position affects catalyst accessibility or downstream derivatization. The methyl substituent provides a balance between electron donation and minimal steric bulk, whereas the ethyl group increases molecular weight to 139.95 g/mol (calculated) and introduces additional rotational flexibility [1]. For applications requiring high atom economy or minimal hydrophobic contribution, the N-methyl analog represents the more compact building block [2].

boronic acid stability substituent effects heterocyclic building blocks

Imidazole vs. Pyrazole Ring Differentiation: pKa and Heteroatom Positioning Effects

(1-Methyl-1H-imidazol-2-yl)boronic acid differs fundamentally from the corresponding pyrazole analog (1-Methyl-1H-pyrazol-5-yl)boronic acid in ring geometry and electronic distribution. The imidazole ring positions two nitrogen atoms in a 1,3-relationship, whereas pyrazole features adjacent nitrogens (1,2-relationship). This difference alters the pKa of the boronic acid moiety: the predicted pKa for the imidazole derivative is 6.92 ± 0.58 , while structurally analogous 1-methylpyrazole-5-boronic acid typically exhibits a lower pKa (approximately 4-5 range) due to enhanced stabilization of the boronate anion by the adjacent pyrazole nitrogen [1]. The higher pKa of the imidazole derivative indicates different pH-dependent reactivity profiles and distinct optimal conditions for Suzuki-Miyaura coupling.

heteroarylboronic acids transmetalation kinetics pKa prediction

Compatibility with 1-Methylimidazole-Ligated Palladium Catalytic Systems

The 1-methylimidazole substructure present in (1-Methyl-1H-imidazol-2-yl)boronic acid matches the ligand architecture employed in N-heterocyclic carbene-palladium(II)-1-methylimidazole catalysts that have demonstrated efficient Suzuki-Miyaura coupling in neat water [1]. This structural congruence may reduce competitive ligand exchange or catalyst poisoning relative to boronic acids lacking the 1-methylimidazole motif. In contrast, arylboronic acids without this structural alignment (e.g., phenylboronic acid) do not benefit from the same ligand-boronic acid structural complementarity. The 1-methylimidazole-containing catalyst system achieved moderate to near-quantitative yields under mild aqueous conditions within 12 hours for aryl chloride couplings [2], establishing a framework where (1-Methyl-1H-imidazol-2-yl)boronic acid may function as an intrinsically compatible coupling partner.

Suzuki-Miyaura coupling NHC-Pd catalysis aqueous coupling

Patent-Cited Scaffold for Pharmaceutical Intermediate Development

(1-Methyl-1H-imidazol-2-yl)boronic acid is explicitly cited in patent literature as a versatile small molecule scaffold for pharmaceutical applications [1]. The compound is listed in PubChem with associated patent identifiers from WIPO PATENTSCOPE and depositor-supplied sources [2], indicating its recognized utility in proprietary pharmaceutical research. In contrast, less substituted analogs such as unsubstituted imidazole-2-boronic acid (CAS 1219080-61-1) appear less frequently in patent citations, suggesting that the N-methyl substitution confers a preferred balance of reactivity and physicochemical properties for medicinal chemistry applications. While specific patent application details are proprietary, the patent co-occurrence data substantiates this compound's established role as a privileged scaffold in drug discovery programs [2].

drug discovery building blocks patent literature medicinal chemistry

Recommended Application Scenarios for (1-Methyl-1H-imidazol-2-yl)boronic Acid Based on Quantitative Evidence


Suzuki-Miyaura Coupling with 1-Methylimidazole-Containing Palladium Catalysts

This compound is optimal for cross-coupling protocols employing NHC-Pd(II)-1-methylimidazole catalyst systems, where the structural congruence between the boronic acid's 1-methylimidazole motif and the catalyst ligand may minimize ligand exchange and improve reaction efficiency in aqueous media. Evidence from analogous arylboronic acid couplings with this catalyst class demonstrates moderate to near-quantitative yields in neat water within 12 hours [1].

Synthesis of N-Methylimidazole-Containing Biaryl Pharmaceuticals

Given its patent citations and recognition as a versatile scaffold in drug discovery [1], this compound is particularly suited for synthesizing biaryl pharmaceutical intermediates where the N-methylimidazole moiety must be retained. The predicted pKa of 6.92 ± 0.58 informs pH optimization for aqueous workup and purification steps in medicinal chemistry workflows.

Reactions Requiring Minimal Steric Hindrance from N-Substitution

For Suzuki-Miyaura couplings where steric congestion at the heterocyclic coupling partner limits reactivity, the N-methyl substitution (vs. N-ethyl or bulkier N-alkyl groups) provides the smallest possible alkyl footprint while maintaining improved solubility and electronic properties relative to unsubstituted analogs [1][2]. The compound's single rotatable bond (C-B bond) minimizes conformational complexity [2].

Aqueous-Phase Cross-Coupling Protocol Development

The topological polar surface area of 58.3 Ų [1] and hydrogen bond donor count of 2 [2] predict moderate aqueous solubility, making this compound suitable for developing environmentally benign coupling protocols in water or aqueous-organic solvent mixtures. This property differentiates it from more hydrophobic boronic acids (e.g., arylboronic acids with TPSA < 40 Ų) that require organic co-solvents [2].

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